molecular formula C15H21N3O B8446895 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole

5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole

Cat. No.: B8446895
M. Wt: 259.35 g/mol
InChI Key: LYJDSIDFTHJKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an indazole moiety, a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of these functional groups makes it a valuable candidate for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: NaN3 in DMF, NaOMe in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is unique due to the combination of the piperidine and indazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

5-(1-propan-2-ylpiperidin-4-yl)oxy-1H-indazole

InChI

InChI=1S/C15H21N3O/c1-11(2)18-7-5-13(6-8-18)19-14-3-4-15-12(9-14)10-16-17-15/h3-4,9-11,13H,5-8H2,1-2H3,(H,16,17)

InChI Key

LYJDSIDFTHJKMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 5-(piperidin-4-yloxy)-1H-indazole (80 mg, 0.368 mmol) obtained in Example 42 was suspended in methanol (2 ml), and acetone (0.031 ml, 1.10 mmol) and acetic acid (0.105 ml, 1.84 mmol) were added dropwise thereto. Then, sodium cyanoborohydride (116 mg, 1.84 mmol) was added thereto. After 18 hours, acetone, acetic acid and sodium cyanoborohydride were further added in the same amounts, respectively, as above. After 3 days, a saturated aqueous sodium hydrogencarbonate solution was added to the reaction solution, and the resulting mixture was poured into water (20 ml) and extracted with chloroform (20 ml×3). The organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol→chloroform/methanol (1%-aqueous ammonia)) to obtain 5-[(1-isopropylpiperidin-4-yl)oxy]-1H-indazole (30 mg, 31%).
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80 mg
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116 mg
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2 mL
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20 mL
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